molecular formula C6H5FN2 B8529843 Benzenediazonium fluoride CAS No. 20185-67-5

Benzenediazonium fluoride

Cat. No.: B8529843
CAS No.: 20185-67-5
M. Wt: 124.12 g/mol
InChI Key: ACHZGYYYBKEPBI-UHFFFAOYSA-M
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Description

Benzenediazonium fluoride (C₆H₅N₂⁺F⁻) is a diazonium salt characterized by its reactive diazonium group (-N₂⁺) bonded to a benzene ring and a fluoride counterion. It is primarily utilized in aromatic fluorination reactions, such as the Balz-Schiemann reaction, where it decomposes thermally to yield fluorobenzene . Unlike its tetrafluoroborate counterpart, this compound is less commonly isolated due to its instability and is often generated in situ in anhydrous hydrogen fluoride (HF) during synthetic procedures .

Properties

CAS No.

20185-67-5

Molecular Formula

C6H5FN2

Molecular Weight

124.12 g/mol

IUPAC Name

benzenediazonium;fluoride

InChI

InChI=1S/C6H5N2.FH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1

InChI Key

ACHZGYYYBKEPBI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]#N.[F-]

Origin of Product

United States

Chemical Reactions Analysis

Sandmeyer Reaction

This reaction replaces the diazo group (N₂⁺) with halides (Cl, Br, I) via copper(I) catalysis. For example:
[C₆H₅N₂]BF₄+CuCNC₆H₅CN+N₂+BF₄\text{[C₆H₅N₂]BF₄} + \text{CuCN} \rightarrow \text{C₆H₅CN} + \text{N₂} + \text{BF₄}^-
Copper(I) salts mediate the substitution, enabling the synthesis of aryl halides .

Balz-Schiemann Reaction

This fluorination reaction decomposes the diazonium salt under heat or light to yield aryl fluorides:
[C₆H₅N₂]BF₄Heat/UVC₆H₅F+N₂+BF₃\text{[C₆H₅N₂]BF₄} \xrightarrow{\text{Heat/UV}} \text{C₆H₅F} + \text{N₂} + \text{BF₃}
Key findings :

  • Low-polar solvents (e.g., hexane, chlorobenzene) enhance fluorination yields by stabilizing ion pairs and minimizing side reactions .

  • Temperature critically affects efficiency:

    Temperature (°C)Yield of C₆H₅F (%)
    409
    5086
    60~80–95
    70–80~80–95
    Data sourced from hexane solvent studies .

Diazo Coupling

The diazonium salt reacts with aromatic amines to form azo compounds (e.g., 1,3-diphenyltriazene):
[C₆H₅N₂]BF₄+C₆H₅NH₂C₆H₅N=N–NHC₆H₅+BF₄\text{[C₆H₅N₂]BF₄} + \text{C₆H₅NH₂} \rightarrow \text{C₆H₅N=N–NHC₆H₅} + \text{BF₄}^-
This reaction is foundational in dye chemistry .

Nucleophilic Substitution

The diazo group can be replaced by nucleophiles (e.g., SH⁻, CO₃²⁻):
[C₆H₅N₂]BF₄+NuC₆H₅Nu+N₂+BF₄\text{[C₆H₅N₂]BF₄} + \text{Nu}^- \rightarrow \text{C₆H₅Nu} + \text{N₂} + \text{BF₄}^-
Examples include hydrolysis to phenols and carboxylation .

Friedel-Crafts Arylation

Decomposition in aromatic solvents (e.g., nitrobenzene) yields biaryl fluorides:
[C₆H₅N₂]BF₄+Ar–HAr–C₆H₄–F+N₂+BF₃\text{[C₆H₅N₂]BF₄} + \text{Ar–H} \rightarrow \text{Ar–C₆H₄–F} + \text{N₂} + \text{BF₃}
Isomer ratios vary with substrate and conditions. For nitrobenzene, fluorobenzene is the primary product .

Solvent Influence on Fluorination

SolventPolar SolvationYield of C₆H₅F (%)
Hexane (nonpolar)Low80–95
ChlorobenzeneModerate70–95
DMSO (polar)High<30
Data from studies on Balz-Schiemann conditions .

Temperature Dependency

Lower temperatures reduce yields due to incomplete decomposition. For example, in hexane:

  • 40°C : 9% yield

  • 60°C : ~80–95% yield .

Research Trends and Challenges

Recent studies focus on:

  • Catalyst-Free Conditions : Achieving fluorination without additives in low-polar solvents .

  • Expanding Substrate Scope : Tolerating functional groups (e.g., esters, ketones) during fluorination .

  • One-Pot Processes : Integrating diazotization and fluorination without isolating intermediates .

This compound remains a versatile tool in aromatic chemistry, with ongoing research optimizing reaction conditions and expanding applicability.

Comparison with Similar Compounds

Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻)

  • Solubility : Highly water-soluble, facilitating aqueous-phase reactions like coupling or hydrolysis .
  • Stability: Thermally unstable; decomposes above 5°C to phenol, necessitating low-temperature handling (0–5°C) .
  • Reactivity: Undergoes hydrolysis to phenol, Sandmeyer reactions (e.g., with CuCN/KCN for nitriles), and coupling reactions with phenols/amines to form azo dyes .
  • Applications : Intermediate in dye synthesis and aryl halide production .

Benzenediazonium Tetrafluoroborate (C₆H₅N₂⁺BF₄⁻)

  • Solubility : Insoluble in water, enabling isolation and storage at room temperature .
  • Stability : Stable at room temperature; decomposes upon heating (>50°C) to yield aryl fluorides via the Balz-Schiemann mechanism .
  • Reactivity : Preferred for controlled fluorination due to its predictable thermolysis .
  • Industrial Use : Widely manufactured for pharmaceuticals and agrochemicals; global production reached tons in 2019 .

Benzenediazonium Hexafluorophosphate (C₆H₅N₂⁺PF₆⁻)

  • Stability : Superior thermal stability compared to chloride and fluoride salts, making it suitable for high-temperature applications.
  • Reactivity : Used in electrophilic substitutions and as a precursor for aryl phosphates .

Substituted Benzenediazonium Salts

  • 4-Methoxybenzenediazonium Chloride : Enhanced stability due to electron-donating methoxy groups; used in specialized coupling reactions .
  • 3-Chloro-4-(Hexahydro-1H-Azepin-1-Yl)Benzenediazonium Hexafluorophosphate : A niche intermediate in pharmaceutical synthesis, leveraging its heterocyclic substituents for targeted reactivity .

Comparative Data Table

Property Benzenediazonium Fluoride Benzenediazonium Chloride Benzenediazonium Tetrafluoroborate
Solubility in Water Insoluble (inferred) Soluble Insoluble
Thermal Stability Decomposes >0°C (in situ use) Decomposes >5°C Stable until >50°C
Key Reaction Fluorobenzene synthesis Phenol formation Balz-Schiemann fluorination
Industrial Relevance Limited (niche applications) Dyes, intermediates Pharmaceuticals, agrochemicals

Research Findings and Mechanistic Insights

  • Fluoride Reactivity : this compound decomposes in HF to generate phenyl cations, which react with fluoride ions to form fluorobenzene. This contrasts with chloride salts, where hydrolysis dominates .
  • Thermolysis Pathways : Benzenediazonium tetrafluoroborate undergoes heterolytic cleavage to produce aryl fluorides, while chloride salts favor homolytic pathways under similar conditions .
  • Stability Trends: Electron-withdrawing substituents (e.g., -NO₂) enhance diazonium salt stability, whereas electron-donating groups (e.g., -OCH₃) reduce decomposition rates .

Q & A

Q. Experimental Design for Pathway Control :

  • Solvent polarity : Use pyridinium-HF for cation-driven reactions; switch to aprotic solvents (e.g., CH₂Cl₂) with Cu powder for radical pathways .
  • Catalyst screening : Compare Cu(I) vs. Fe(III) salts to assess kinetic vs. thermodynamic product dominance.

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹⁹F NMR : Identify diazonium group (–N₂⁺) and fluorine environments.
    • IR spectroscopy : Detect N≡N stretching (~2100 cm⁻¹) and B–F vibrations (1100 cm⁻¹) in tetrafluoroborate precursors .
  • X-ray crystallography : Resolve crystal structure to confirm counterion interactions (e.g., BF₄⁻ vs. PF₆⁻) .
  • Elemental analysis : Validate stoichiometry (C:N:F ratios).

Q. Purity Criteria :

  • Melting point consistency (decomposes >100°C).
  • Absence of NO₃⁻/Cl⁻ impurities via ion chromatography .

Advanced: How can researchers reconcile contradictions in reported decomposition kinetics of this compound under varying conditions?

Methodological Answer:
Discrepancies arise from solvent, temperature, and counterion effects. For example:

  • In anhydrous HF : Decomposition follows first-order kinetics with Eₐ ≈ 90 kJ/mol.
  • In aqueous media : Hydrolysis dominates, forming phenol and N₂ gas .

Q. Data Contradiction Resolution Strategy :

Replicate studies : Compare decomposition rates in identical solvents (e.g., HF vs. H₂O).

Isolate variables : Use controlled-atmosphere reactors to exclude moisture/O₂ interference.

Computational modeling : Apply DFT calculations to map energy barriers for competing pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Explosion prevention : Avoid condensation at ultra-low temperatures (e.g., liquid N₂) and sudden temperature spikes. Use inert solvents (e.g., CH₂Cl₂) to stabilize the compound .
  • Personal protective equipment (PPE) : Wear HF-resistant gloves, face shields, and work in fume hoods.
  • Emergency neutralization : Prepare CaCl₂ or NaHCO₃ solutions to quench accidental releases.

Advanced: How does isotopic labeling (e.g., ¹⁵N) aid in elucidating the mechanistic role of the diazonium group in fluorination reactions?

Methodological Answer:

  • Tracer studies : Synthesize ¹⁵N-labeled this compound to track N₂ release via mass spectrometry.
  • Kinetic isotope effects (KIE) : Compare reaction rates (¹⁴N vs. ¹⁵N) to distinguish radical vs. ionic mechanisms.
  • In situ monitoring : Use Raman spectroscopy to observe N≡N bond cleavage intermediates .

Basic: How can researchers ensure reproducibility in this compound-based reactions?

Methodological Answer:

  • Detailed documentation : Report exact molar ratios, solvent batches, and heating rates.
  • Standardize characterization : Include NMR spectra (with solvent peaks referenced) and crystallographic data in supplementary materials .
  • Cross-validate results : Compare yields with literature benchmarks (e.g., 60–75% for Balz-Schiemann ).

Advanced: What strategies mitigate aryl cation instability during this compound reactions, and how do they impact selectivity?

Methodological Answer:

  • Stabilization methods :
    • Solvent effects : Use superacidic media (e.g., HF/SbF₅) to prolong cation lifetime.
    • Trapping agents : Introduce aromatic substrates (e.g., benzene) for Friedel-Crafts alkylation.
  • Selectivity trade-offs : Stabilized cations favor electrophilic substitution over radical coupling, reducing byproduct formation .

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